molecular formula C22H27N5O B2383362 3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 902316-43-2

3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2383362
CAS No.: 902316-43-2
M. Wt: 377.492
InChI Key: LNIFZJWBHQEQGC-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a methyl group, a piperazinyl group, and a pyrazolopyrimidine group. These groups could potentially give the compound a variety of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrazolopyrimidine ring. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the piperazine ring might participate in reactions with acids and bases, while the methoxyphenyl group might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by factors like its molecular structure and the functional groups it contains .

Scientific Research Applications

Antiviral and Anti-inflammatory Activities

  • The synthesis of novel pyrazolo[1,5-a]pyrimidines and their evaluation as anti-inflammatory and analgesic agents have shown that these compounds exhibit significant COX-2 inhibitory activity, with promising analgesic and anti-inflammatory effects. This highlights their potential in the development of new therapeutic agents for inflammation-related disorders (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Properties

  • Research into pyrazolo[1,5-a]pyrimidine derivatives for their cytotoxic activity against cancer cells has shown that these compounds have potential as anticancer agents. This suggests their utility in cancer research and treatment strategies (Hassan, Hafez, & Osman, 2014).

Enzyme Inhibition for Therapeutic Applications

  • Pyrazolo[1,5-a]pyrimidine compounds have been found to inhibit certain enzymes, demonstrating potential therapeutic applications in treating diseases related to enzyme dysfunction. This includes the development of selective inhibitors for specific enzymes, contributing to targeted therapy approaches (Singleton et al., 2019).

Synthesis and Biological Evaluation

  • The synthesis and biological evaluation of various pyrazolo[1,5-a]pyrimidine analogs have been extensively studied, revealing a wide range of bioactive properties. These studies contribute to the understanding of the compound's interactions with biological systems and its potential applications in drug development (Zhou et al., 2014).

Mechanism of Action

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-16(2)15-25-9-11-26(12-10-25)21-13-17(3)24-22-19(14-23-27(21)22)18-7-5-6-8-20(18)28-4/h5-8,13-14H,1,9-12,15H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIFZJWBHQEQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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